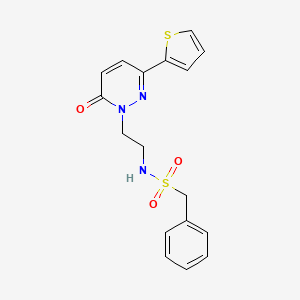
N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-1-phenylmethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-1-phenylmethanesulfonamide is a useful research compound. Its molecular formula is C17H17N3O3S2 and its molecular weight is 375.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-1-phenylmethanesulfonamide is a synthetic compound that belongs to the class of pyridazinones, which have attracted significant attention due to their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Pyridazine Core : A fused ring system that contributes to its biological activity.
- Thiophene Moiety : Known for its electronic properties, enhancing interaction with biological targets.
- Methanesulfonamide Group : Often associated with antimicrobial and anti-inflammatory activities.
The molecular formula is C15H19N3O2S, with a molecular weight of approximately 305.4 g/mol.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Pyridazine Core : This can be achieved through cyclization reactions involving hydrazine derivatives and diketones.
- Introduction of the Thiophene Ring : Utilizes cross-coupling reactions, such as Suzuki or Stille coupling.
- Attachment of the Methanesulfonamide Group : Achieved by reacting intermediates with sulfonyl chlorides under basic conditions.
This compound is believed to exert its biological effects through several mechanisms:
- Enzyme Inhibition : The sulfonamide moiety mimics natural substrates, inhibiting enzymes involved in various metabolic pathways.
- Receptor Interaction : The compound may interact with specific receptors, leading to downstream biological effects.
Antimicrobial Activity
Preliminary studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives have shown efficacy against various bacterial strains and fungi, suggesting potential use in treating infections.
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties. It can inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), which are crucial in inflammatory responses.
Anticancer Potential
Some studies have suggested that pyridazine derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The unique structure may allow for selective targeting of cancer cells while sparing healthy tissues.
Case Studies and Research Findings
属性
IUPAC Name |
N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c21-17-9-8-15(16-7-4-12-24-16)19-20(17)11-10-18-25(22,23)13-14-5-2-1-3-6-14/h1-9,12,18H,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGDGIJAFHBJNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














